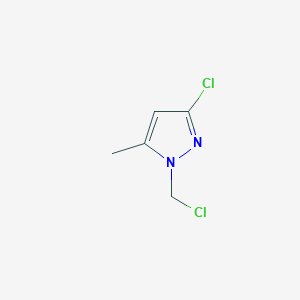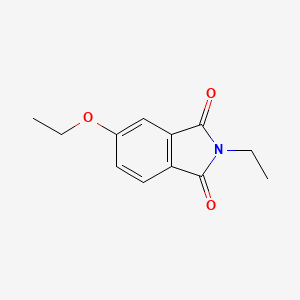
2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide
説明
“2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide” is a chemical compound with the molecular formula C6H8N2S2 and a molecular weight of 172.27 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2S2/c1-4-8-5(3-10-4)2-6(7)9/h3H,2H2,1H3,(H2,7,9) . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a predicted boiling point of 319.1 °C at 760 mmHg and a predicted density of 1.3 g/cm3 .作用機序
Target of Action
Thiazole derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Thiazole compounds are known for their versatility in synthetic chemistry, which could imply a variety of interactions with their targets.
Biochemical Pathways
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation.
Result of Action
Some thiazole derivatives have demonstrated analgesic and anti-inflammatory activities , which could suggest similar effects for this compound.
実験室実験の利点と制限
One of the main advantages of using 2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide in lab experiments is its low cost and easy availability. It is also relatively non-toxic and has a wide range of applications in scientific research. However, there are some limitations to using this compound in lab experiments. For example, it is not as effective as other compounds in inhibiting the activity of some enzymes, such as 5-lipoxygenase. In addition, it is not as stable as other compounds and can decompose over time.
将来の方向性
There are a number of potential future directions for research involving 2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide. For example, further research could be done to explore the potential therapeutic applications of this compound, such as its effects on cancer and other diseases. In addition, further research could be done to explore the potential of this compound as an inhibitor of other enzymes, such as 5-lipoxygenase. Finally, further research could be done to optimize the synthesis of this compound and to develop new methods for its use in lab experiments.
科学的研究の応用
2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide has a wide range of applications in scientific research. It can be used as a reagent in the synthesis of various compounds, such as 2-amino-1,3-thiazol-4-yl-ethanethioamide, which is a useful intermediate for the synthesis of pharmaceuticals. This compound is also used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators.
特性
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)ethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c1-4-8-5(3-10-4)2-6(7)9/h3H,2H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPOGENEJOSFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Iodobenzo[c][1,2,5]oxadiazole](/img/structure/B3269576.png)

![1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene](/img/structure/B3269589.png)







